molecular formula C9H5ClFN3OS B12243540 3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12243540
M. Wt: 257.67 g/mol
InChI Key: MJWIIJYYAGQGOX-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide: is a heterocyclic compound that contains a benzamide core substituted with chloro and fluoro groups, and a 1,3,4-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the benzamide moiety: The thiadiazole intermediate is then reacted with 3-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can yield different thiadiazole derivatives.

Scientific Research Applications

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can interact with the active site of enzymes, inhibiting their activity. The chloro and fluoro groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 3-chloro-5-fluoro-N-(1,3,4-oxadiazol-2-yl)benzamide
  • 3-chloro-5-fluoro-N-(1,2,4-thiadiazol-2-yl)benzamide

Uniqueness

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both chloro and fluoro groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C9H5ClFN3OS

Molecular Weight

257.67 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H5ClFN3OS/c10-6-1-5(2-7(11)3-6)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15)

InChI Key

MJWIIJYYAGQGOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)NC2=NN=CS2

Origin of Product

United States

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